molecular formula C6H5BrClN B1517660 5-Bromo-3-chloro-2-methylpyridine CAS No. 914358-72-8

5-Bromo-3-chloro-2-methylpyridine

Cat. No. B1517660
CAS RN: 914358-72-8
M. Wt: 206.47 g/mol
InChI Key: ZTECWFXSVDAANY-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-methylpyridine is a chemical compound with the molecular formula C6H5BrClN . It is a white to yellow solid or liquid . It is used as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

While specific synthesis methods for 5-Bromo-3-chloro-2-methylpyridine were not found in the search results, bromination and chlorination of pyridine derivatives are common synthetic methods. For instance, 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .


Molecular Structure Analysis

The molecular weight of 5-Bromo-3-chloro-2-methylpyridine is 206.47 g/mol . The InChI code is 1S/C6H5BrClN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3 .


Physical And Chemical Properties Analysis

5-Bromo-3-chloro-2-methylpyridine is a solid at 20 degrees Celsius . It has a melting point of 42.0 to 46.0 °C and a boiling point of 78 °C/3 mmHg . It should be stored under inert gas and in a well-ventilated place .

Scientific Research Applications

Catalytic Amination

One significant application of polyhalopyridines, including compounds similar to 5-Bromo-3-chloro-2-methylpyridine, is in the field of catalytic amination. For example, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields aminated pyridine products with high isolated yields and excellent chemoselectivity. This process demonstrates the potential of halogenated pyridines in synthesizing aminopyridines, which are valuable in various chemical syntheses and pharmaceutical applications (Ji, Li, & Bunnelle, 2003).

Synthesis of Metal-complexing Molecular Rods

Halogenated pyridines are also utilized in the preparation of metal-complexing molecular rods. Efficient syntheses of brominated and dibrominated bipyridines and bipyrimidines, achieved through Stille coupling and other reactions, underline the role of such compounds in creating complex molecular structures. These structures are useful in the development of materials for electronic and photonic applications, showcasing the versatility of halogenated pyridines in material science (Schwab, Fleischer, & Michl, 2002).

Halogen Atom Migration Studies

Studies on halogen atom migration in halogeno-derivatives of dihydroxypyridine, including compounds akin to 5-Bromo-3-chloro-2-methylpyridine, provide insights into the reactivity and structural transformations of these molecules. Understanding the positional exchange of halogen atoms in such compounds is crucial for designing synthetic pathways in organic chemistry (Hertog & Schogt, 2010).

Chemoselective Functionalization

The chemoselective functionalization of halogenated pyridines, demonstrated by the selective amination and substitution reactions of 5-bromo-2-chloro-3-fluoropyridine, exemplifies the strategic use of these compounds in achieving specific molecular modifications. Such reactions are fundamental in the synthesis of complex organic molecules with desired functional groups, highlighting the importance of halogenated pyridines in organic synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Molecular Electronics and Photophysics

Halogenated pyridines, through modifications and complexation with metals, contribute to the study of molecular electronics and photophysics. The tuning of metal-to-ligand charge transfer (MLCT) excited-state lifetimes and spin states in iron(II) polypyridines, for instance, provides valuable information for the development of photonic devices and materials (Fatur, Shepard, Higgins, Shores, & Damrauer, 2017).

Safety and Hazards

5-Bromo-3-chloro-2-methylpyridine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this chemical .

Future Directions

While specific future directions for 5-Bromo-3-chloro-2-methylpyridine were not found in the search results, brominated and chlorinated pyridines are often used as intermediates in the synthesis of various organic compounds, suggesting potential applications in organic synthesis and medicinal chemistry .

properties

IUPAC Name

5-bromo-3-chloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-6(8)2-5(7)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTECWFXSVDAANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652259
Record name 5-Bromo-3-chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-chloro-2-methylpyridine

CAS RN

914358-72-8
Record name 5-Bromo-3-chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of impure diethyl 2-(5-bromo-3-chloropyridin-2-yl)malonate (Intermediate 42, 0.41 g, 1.2 mmol) and cone. aq. HCl (3 mL) was heated at reflux for 3 h. The volatiles were removed in vacuo, and the residue was co-evaporated with acetonitrile. The residual solid (mono-decarboxylated acid) was dissolved in dioxane (4.5 mL) and heated at reflux overnight. The volatiles were removed in vacuo. The residue was purified by flash chromatography (4 g SiO2, heptane/EtOAc gradient) affording the title compound (0.12 g, 51% yield): 1H NMR (500 MHz, CDCl3) δ ppm 2.60 (s, 3 H), 7.82 (d, 1 H), 8.46 (d, 1 H); MS (CI) m/z 206 [M+H]+.
Quantity
0.41 g
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reactant
Reaction Step One
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0 (± 1) mol
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Quantity
3 mL
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reactant
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Yield
51%

Synthesis routes and methods II

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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